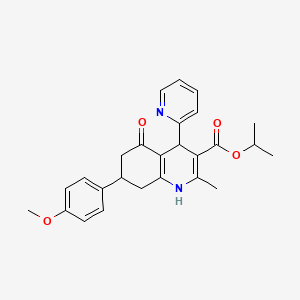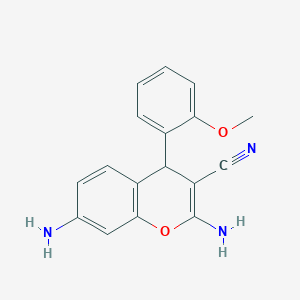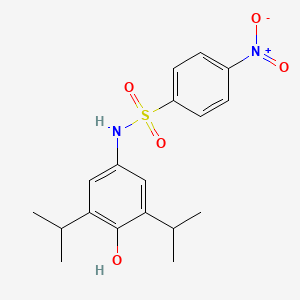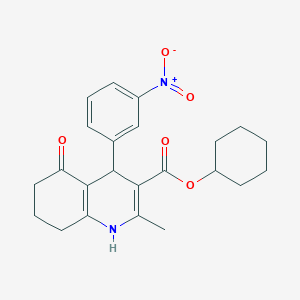
1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. In
作用机制
MPTP is converted into 1-methyl-4-phenylpyridinium ion (MPP+) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in a range of biochemical and physiological effects, including the loss of dopaminergic neurons, decreased dopamine levels, and motor deficits. MPTP also induces oxidative stress, inflammation, and mitochondrial dysfunction, which are all implicated in the pathogenesis of Parkinson's disease.
实验室实验的优点和局限性
MPTP is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders due to its ability to selectively destroy dopaminergic neurons in the brain. However, MPTP-induced neurotoxicity is not identical to Parkinson's disease, and caution must be taken when extrapolating results from animal models to humans. Additionally, MPTP is a potent neurotoxin that can be hazardous to handle, and appropriate safety precautions must be taken in the laboratory.
未来方向
For MPTP research include developing new animal models that more closely mimic Parkinson's disease, identifying new therapeutic targets, and developing new treatments for the disease. Additionally, MPTP research may have broader implications for understanding the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, or MPTP, is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its unique properties make it a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, allowing researchers to study the disease in animal models. While caution must be taken when extrapolating results from animal models to humans, MPTP research has the potential to advance our understanding of the disease and develop new treatments.
合成方法
MPTP is synthesized through a series of chemical reactions involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and tetrahydrofuran (THF). The process involves the oxidation of MPTP with potassium permanganate in the presence of THF, followed by acidification with hydrochloric acid to yield MPTP.
科学研究应用
MPTP has been widely used in scientific research to study Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. MPTP selectively destroys dopaminergic neurons in the substantia nigra, which is the same region of the brain affected in Parkinson's disease. By inducing Parkinson's-like symptoms in animal models, MPTP has been instrumental in advancing our understanding of the disease and developing new treatments.
属性
IUPAC Name |
1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-4-6-11(7-5-10)16-14(17)9-12(15(16)18)13-3-2-8-19-13/h4-7,12-13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHINOXAOSFONJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386877 |
Source


|
| Record name | 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
CAS RN |
5905-53-3 |
Source


|
| Record name | 1-(4-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)


![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)

![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)
![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)



![N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)